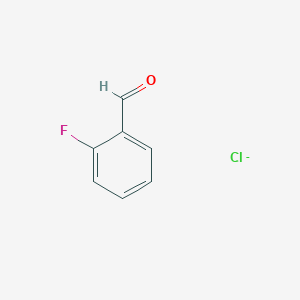

2-Fluorobenzaldehyde chloride

Description

Significance of Fluorinated Organic Molecules in Synthetic Chemistry

The incorporation of fluorine into organic compounds is a cornerstone of contemporary synthetic chemistry, offering a powerful method to modify a molecule's physical, chemical, and biological properties. ontosight.ai The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance metabolic stability, bioavailability, and binding affinity in drug candidates. chemimpex.comorgsyn.org This has led to a significant number of commercial pharmaceuticals and agrochemicals containing fluorine. googleapis.com More than 30% of drugs available on the market are fluorinated, a testament to the transformative impact of this element in medicinal chemistry. nih.gov The introduction of fluorine can lead to improved efficacy, reduced side effects, and better pharmacokinetic profiles. orgsyn.org Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including polymers and coatings, where they impart properties like thermal stability and chemical resistance. chemimpex.com

Historical Context of Benzal Chloride Derivatives in Organic Synthesis

Benzal chloride (α,α-dichlorotoluene) and its derivatives are established intermediates in the chemical industry, primarily valued for their role as precursors to benzaldehydes. The synthesis of these compounds has been of interest since the 19th century, with French chemist Jean-Baptiste Dumas first investigating the light-sensitive substitution of hydrogen with chlorine in the 1830s. wikipedia.org The industrial-scale production of chlorinated toluenes, including benzyl (B1604629) chloride, benzal chloride, and benzotrichloride, is typically achieved through the free-radical photochlorination of toluene (B28343). wikipedia.orgrsc.org This process involves the sequential substitution of the methyl group's hydrogen atoms with chlorine under UV light. wikipedia.org

The primary and most well-established application of benzal chloride derivatives is their hydrolysis to the corresponding benzaldehydes, which are crucial building blocks for dyes, perfumes, pharmaceuticals, and agrochemicals. cymitquimica.commdpi.com For example, 2-chlorobenzaldehyde, an important intermediate for pharmaceuticals and pesticides, is produced industrially via the hydrolysis of 2-chlorobenzal chloride. mdpi.com The reactivity of the dichloromethyl group allows for its conversion into the formyl group, providing a reliable pathway to these valuable aromatic aldehydes. google.com

Scope and Research Objectives for 2-Fluorobenzal Chloride Studies

2-Fluorobenzal chloride, also known as α,α-dichloro-2-fluorotoluene or 1-(dichloromethyl)-2-fluorobenzene, is a specific member of the fluorinated benzal chloride family. Its chemical structure, featuring a dichloromethyl group ortho to a fluorine atom on the benzene (B151609) ring, presents unique electronic and steric properties that influence its reactivity. ontosight.ai The study of this compound is aimed at understanding how the interplay between the fluorine substituent and the reactive dichloromethyl group can be exploited for novel synthetic applications.

Research objectives for 2-fluorobenzal chloride focus on its synthesis, characterization, and utility as a chemical intermediate. A primary application is its hydrolysis to produce 2-fluorobenzaldehyde (B47322), a key starting material for various pharmaceuticals and specialty chemicals. sigmaaldrich.comguidechem.com Investigations into its reactivity with various nucleophiles and its potential in creating more complex fluorinated molecules are also of significant interest. Comparing its properties and reactions to other isomers, such as 4-fluorobenzal chloride, helps to elucidate the specific influence of the ortho-fluoro substituent. ontosight.ai

Chemical and Physical Properties of 2-Fluorobenzal Chloride

2-Fluorobenzal chloride is a less common but important chemical intermediate. Its properties are influenced by the presence of both the reactive dichloromethyl group and the electronegative fluorine atom.

Table 1: Physical and Chemical Properties of 2-Fluorobenzal Chloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 320-65-0 | ontosight.ai |

| Molecular Formula | C₇H₅Cl₂F | ontosight.ai |

| Molecular Weight | 179.02 g/mol | ontosight.ai |

| Boiling Point | 224-232 °C | ontosight.ai |

| Density | 1.309 g/mL | ontosight.ai |

| Refractive Index | 1.526-1.528 | ontosight.ai |

| Appearance | Data not available |

| Solubility | Insoluble in water, soluble in common organic solvents. | guidechem.com |

Synthesis and Reactions

The primary route for synthesizing benzal chlorides is the photochemical chlorination of the corresponding toluene. wikipedia.org For 2-fluorobenzal chloride, the synthesis would start with 2-fluorotoluene (B1218778). The reaction proceeds via a free-radical mechanism initiated by UV light, where chlorine atoms sequentially replace the hydrogen atoms of the methyl group. A recent study detailed the selective continuous flow photochemical monochlorination of 2-fluorotoluene to yield 2-fluorobenzyl chloride, indicating that controlling the reaction conditions can favor the formation of the monochlorinated, dichlorinated (benzal chloride), or trichlorinated (benzotrichloride) product. acs.org

The most significant reaction of 2-fluorobenzal chloride is its hydrolysis to form 2-fluorobenzaldehyde. This transformation is typically carried out by heating with water, often in the presence of a catalyst. The hydrolysis of analogous compounds like 2-chlorobenzal chloride is a well-established industrial process. mdpi.com This reaction makes 2-fluorobenzal chloride a valuable intermediate, as 2-fluorobenzaldehyde is a precursor for many pharmaceutical compounds. sigmaaldrich.com

Applications in Research

The utility of 2-fluorobenzal chloride is almost exclusively as a synthetic intermediate. Its primary role is to provide access to 2-fluorobenzaldehyde through hydrolysis. Beyond this, its dichloromethyl group can potentially participate in other reactions, although specific examples in the literature are scarce. The presence of the ortho-fluorine atom can influence the reactivity and properties of the final products. For instance, fluorinated benzyl groups are often introduced into molecules during drug discovery to enhance biological activity and stability. chemimpex.com While research more commonly cites the use of 2-fluorobenzyl chloride for introducing the fluorobenzyl group, guidechem.comgoogle.com the corresponding benzal chloride serves as a masked aldehyde, offering a different synthetic strategy.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5ClFO- |

|---|---|

Molecular Weight |

159.56 g/mol |

IUPAC Name |

2-fluorobenzaldehyde;chloride |

InChI |

InChI=1S/C7H5FO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H;1H/p-1 |

InChI Key |

XLZOUVSEYFBCBU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)F.[Cl-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2 Fluorobenzal Chloride

Nucleophilic Substitution Pathways

The dichloromethyl group (-CHCl₂) is the primary site for nucleophilic substitution. These reactions typically proceed through the displacement of one or both chloride ions by a nucleophile. For the related compound, 1-(dichloromethyl)-3-fluorobenzene, reactions with nucleophiles like amines and thiols to replace a chlorine atom have been noted. It is reasonable to infer that 2-Fluorobenzal chloride would undergo similar transformations.

The mechanism of these substitutions can be complex, potentially following SN1-like or SN2-like pathways, depending on the reaction conditions and the nucleophile. An S_N1 pathway would involve the initial, slow dissociation of a chloride ion to form a resonance-stabilized α-chloro-α-fluorobenzyl cation, which would then rapidly react with the nucleophile. An S_N2 pathway would involve a direct, concerted attack by the nucleophile on the carbon of the dichloromethyl group. nih.gov

Halogen exchange reactions, such as the Finkelstein or Swarts reactions, involve the substitution of one halogen for another. nih.govyoutube.comchemicalbook.com For instance, the chlorine atoms of the dichloromethyl group could potentially be exchanged for other halogens like bromine or iodine, or even another fluorine atom under specific conditions. These reactions are often catalyzed by metal salts. nih.govfrontiersin.org

The mechanism for such exchanges on aryl halides can involve metal-catalyzed pathways, including oxidative addition and reductive elimination steps. nih.govfrontiersin.org However, specific mechanistic studies detailing the halogen exchange reactions for the dichloromethyl group in 2-Fluorobenzal chloride are not readily found in the surveyed literature. The relative bond dissociation energies (C-F > C-Cl) suggest that exchanging chlorine for fluorine would be thermodynamically favorable. nih.govfrontiersin.org

The fluorine atom on the aromatic ring exerts a significant electronic influence on the molecule's reactivity. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a resonance-donating effect (+R). researchgate.net

In the context of nucleophilic aromatic substitution (SNA_r) , where a nucleophile attacks the ring itself, the strong inductive withdrawal by fluorine deactivates the ring. However, it also stabilizes the negatively charged intermediate (Meisenheimer complex), particularly when located ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org In nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile, and the highly electronegative fluorine can accelerate this by making the ring more electron-poor. masterorganicchemistry.com

For nucleophilic substitution at the dichloromethyl group , the fluorine's -I effect would make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This would likely enhance the rate of substitution reactions compared to the non-fluorinated analogue, benzal chloride.

Catalytic Transformations Involving Benzal Chloride Moieties

The dichloromethyl group can be transformed under various catalytic conditions. For instance, reductive dechlorination using catalysts can convert the -CHCl₂ group to a -CH₂Cl or a -CH₃ group. Catalytic hydrolysis can convert the benzal chloride moiety into a benzaldehyde (B42025).

Furthermore, the carbon-chlorine bonds can participate in metal-catalyzed cross-coupling reactions, although this is less common for C(sp³)-Cl bonds compared to C(sp²)-Cl bonds. Catalytic oxidation of chlorinated hydrocarbons is another area of research, often employing metal oxide catalysts at elevated temperatures, though specific applications to 2-Fluorobenzal chloride are not documented. researchgate.net

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms, determining transition state energies, and predicting product distributions. Density Functional Theory (DFT) studies, for example, could be used to model the nucleophilic and electrophilic substitution reactions of 2-Fluorobenzal chloride. Such studies could clarify the preferred mechanistic pathways (e.g., S_N1 vs. S_N2), rationalize the regioselectivity in electrophilic aromatic substitution, and explore the energetics of catalytic cycles. While computational studies have been applied to understand the effects of fluorine in other aromatic systems and the chloromethylation of arenes, specific computational investigations into the reaction pathways of 2-Fluorobenzal chloride are not present in the reviewed literature. nih.govmdpi.com

Derivatization and Synthetic Applications of 2 Fluorobenzal Chloride

Formation of Aldehyde Derivatives

The principal and most fundamental application of 2-fluorobenzal chloride is its role as a direct precursor to 2-fluorobenzaldehyde (B47322). The synthetic pathway typically begins with the side-chain chlorination of 2-fluorotoluene (B1218778), which yields 2-fluorobenzal chloride. guidechem.com This geminal dichloride is then subjected to hydrolysis, a robust and established transformation that efficiently converts the dichloromethyl group into a formyl group, yielding 2-fluorobenzaldehyde. guidechem.comgoogle.com

This hydrolysis reaction is a critical step, as 2-fluorobenzal chloride itself has limited direct applications, but its aldehyde derivative is a launching point for extensive synthetic explorations. guidechem.com The process is a classic example of generating a valuable aldehyde from a more stable, halogenated precursor. google.com

Table 1: Physicochemical Properties of 2-Fluorobenzaldehyde This interactive table summarizes key properties of the primary derivative of 2-Fluorobenzal Chloride.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 446-52-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₅FO | sigmaaldrich.com |

| Molecular Weight | 124.11 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | synthetikaeu.com |

| Boiling Point | ~173–175 °C | synthetikaeu.com |

| Melting Point | -44.5 °C | sigmaaldrich.com |

| Density | ~1.178 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | 55 °C | sigmaaldrich.com |

| Solubility | Slightly soluble in water; miscible with ethanol, ether | synthetikaeu.com |

Synthesis of Heterocyclic Compounds

2-Fluorobenzaldehyde, derived from 2-fluorobenzal chloride, is a key building block in the synthesis of a wide range of fluorine-containing heterocyclic compounds. synthetikaeu.com The aldehyde functionality provides a reactive handle for various cyclization and condensation reactions.

Notable examples include the synthesis of quinolines, a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net While various methods exist, those employing benzaldehyde (B42025) derivatives are fundamental. organic-chemistry.org Specifically, the 2-fluorobenzaldehyde framework is instrumental in creating quinolines with fluorine substitution, which can significantly influence the biological activity of the resulting molecule. mdpi.com For instance, N?-(2-Fluorobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide has been synthesized from 2-fluorobenzaldehyde. chemicalbook.com

Furthermore, 2-fluorobenzaldehyde is utilized in preparing other nitrogen-containing heterocycles. It is a precursor for synthesizing N-aryl indolines via its dimethylhydrazone derivatives. chemicalbook.com Its reaction with various amines leads to the formation of Schiff bases, which are versatile intermediates for constructing numerous heterocyclic systems. wikipedia.org The compound is also integral to the synthesis of pyrimidine (B1678525) derivatives. Research has demonstrated the creation of complex pyrimidines, such as 2-(pyridin-2-yl) pyrimidines and 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde, which are of interest in drug discovery. nih.gov

Applications in Complex Molecule Synthesis

The true value of 2-fluorobenzal chloride is realized in its role as a gateway to complex molecules that are vital across several high-tech industries. By providing a reliable route to 2-fluorobenzaldehyde, it facilitates the construction of sophisticated molecular architectures.

Fluorobenzaldehydes are exceptionally important intermediates in the production of fluorine-containing pharmaceuticals. google.com The 2-fluoro isomer, accessible from 2-fluorobenzal chloride, is a building block for a variety of therapeutic agents, including potential antihypertensive, anti-cancer, and anti-inflammatory drugs. guidechem.comchemimpex.com The presence of the fluorine atom often enhances metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.

Derivatives of 2-fluorobenzaldehyde are used to construct complex heterocyclic systems that form the core of modern medicines. For example, it is used in the synthesis of pyrimidine derivatives that have shown potent anti-fibrosis activity, a critical area in treating chronic diseases. nih.gov The strategic placement of the fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to fine-tune the electronic and physical properties of a drug candidate.

In parallel with its pharmaceutical importance, 2-fluorobenzal chloride, via its aldehyde derivative, is a significant precursor in the agrochemical industry. google.com Fluorinated compounds are integral to the development of modern pesticides and herbicides, often exhibiting high efficacy and improved environmental profiles. guidechem.comnih.gov Pesticides synthesized from 2-fluorobenzaldehyde have been noted for their high biological activity and long-lasting effects. guidechem.com The related intermediate, 2-chloro-4-fluorobenzaldehyde, is also a key component in formulating effective pesticides and herbicides, underscoring the importance of this class of compounds in agriculture. chemimpex.com

The applications of 2-fluorobenzal chloride extend into the realm of material science. Its derivative, 2-fluorobenzaldehyde, serves as a raw material for producing novel dyes with desirable characteristics such as enhanced glossiness and resistance to sun and water. guidechem.com

Moreover, fluorinated compounds are central to the development of advanced polymers and materials. sigmaaldrich.com Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical and surface properties (e.g., low refractive index and hydrophobicity). sigmaaldrich.commdpi.commdpi.com While direct polymerization of 2-fluorobenzaldehyde is not common, it serves as a building block for creating fluorinated monomers that can be incorporated into specialty polymers and resins. chemimpex.com For example, related fluorinated benzaldehydes have been used to assist in the self-assembly of macromolecules for fabricating nanostructures. ossila.com The incorporation of fluorine can lead to materials with improved processibility, high solubility, and low viscosity, suitable for coatings and other high-performance applications. sigmaaldrich.com

Generation of Novel Fluorinated Building Blocks

Ultimately, the primary role of 2-fluorobenzal chloride is to serve as a foundational element for producing novel fluorinated building blocks. synthetikaeu.com Its conversion to 2-fluorobenzaldehyde provides a versatile scaffold that chemists can elaborate upon to create a diverse library of more complex molecules. synthetikaeu.comchemicalbook.com These building blocks are subsequently used in drug discovery, agrochemical research, and material science. The efficient introduction of the 2-fluorophenyl moiety is a critical step that enables researchers to explore the unique chemical space that organofluorine chemistry offers. The ability to convert a stable, commercially available arene derivative into a highly functionalized and reactive building block is a powerful strategy that accelerates innovation across the chemical sciences. waseda.jp

Table 2: Summary of Synthetic Applications This interactive table outlines the key applications derived from 2-Fluorobenzal Chloride via its aldehyde derivative.

| Application Area | Synthetic Utility | Key Products/Intermediates | References |

|---|---|---|---|

| Heterocycle Synthesis | Precursor for cyclization reactions | Quinolines, Indolines, Pyrimidines, Schiff Bases | synthetikaeu.commdpi.comchemicalbook.comwikipedia.orgnih.gov |

| Pharmaceuticals | Building block for active ingredients | Anticancer, Antiviral, Anti-inflammatory, Anti-fibrosis agents | guidechem.comgoogle.comnih.govchemimpex.com |

| Agrochemicals | Intermediate for crop protection agents | Pesticides, Herbicides | guidechem.comgoogle.comchemimpex.com |

| Material Science | Monomer precursor and dye synthesis | High-performance Dyes, Specialty Polymers, Nanostructures | guidechem.comsigmaaldrich.comossila.com |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Chloro-6-fluorobenzaldehyde (B137617), ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about its atomic framework.

The ¹H NMR spectrum reveals signals corresponding to the aromatic protons and the aldehydic proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine, chlorine, and aldehyde groups. The aldehydic proton typically appears as a singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nih.gov The carbon of the aldehyde group (C=O) is characteristically observed at a low field, while the aromatic carbons exhibit shifts determined by the attached substituents. The carbon directly bonded to fluorine shows a large one-bond C-F coupling constant, which is a key identifying feature.

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov The spectrum for 2-Chloro-6-fluorobenzaldehyde would show a signal whose chemical shift is characteristic of a fluorine atom on a benzene (B151609) ring, further influenced by the adjacent chlorine and aldehyde groups.

Table 1: Representative NMR Data for 2-Chloro-6-fluorobenzaldehyde (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and instrument frequency. The data below are typical values.)

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | 10.0 - 10.5 (CHO) | Aldehyde proton is a singlet. |

| 7.0 - 7.8 (Aromatic) | Complex multiplet patterns due to spin-spin coupling. | |

| ¹³C | 185 - 195 (CHO) | Carbonyl carbon signal. |

| 110 - 165 (Aromatic) | Six distinct signals for the aromatic carbons, with the C-F and C-Cl carbons showing characteristic shifts and couplings. | |

| ¹⁹F | -100 to -130 | A single resonance, with its precise shift indicative of the electronic environment created by the ortho-substituents. |

This table is generated based on typical values for similar compounds and data available in chemical databases. nih.govwikipedia.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of 2-Chloro-6-fluorobenzaldehyde is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other significant bands include C-H stretching vibrations of the aromatic ring and the aldehyde, C=C stretching vibrations within the aromatic ring, and the C-F and C-Cl stretching vibrations at lower wavenumbers. nih.gov

Raman spectroscopy also reveals these vibrational modes, though the relative intensities of the peaks differ from the IR spectrum. The aromatic ring vibrations often produce strong signals in the Raman spectrum.

Table 2: Key Vibrational Bands for 2-Chloro-6-fluorobenzaldehyde

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| C=O Stretch (Aldehyde) | 1690 - 1715 | IR (Strong), Raman (Moderate) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (Moderate), Raman (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR (Variable), Raman (Strong) |

| C-F Stretch | 1200 - 1300 | IR (Strong) |

| C-Cl Stretch | 700 - 850 | IR (Strong) |

This table is compiled from general spectroscopic data and information available for 2-Chloro-6-fluorobenzaldehyde. chemicalbook.comnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the mass spectrum of 2-Chloro-6-fluorobenzaldehyde, the molecular ion peak [M]⁺ would be observed at m/z 158, corresponding to the nominal molecular weight. scbt.comnih.gov

A crucial feature in the mass spectrum is the isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two molecular ion peaks: [M]⁺ at m/z 158 and [M+2]⁺ at m/z 160, with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Common fragmentation pathways include the loss of the aldehyde proton (-1 amu), the loss of the formyl group (-29 amu, [M-CHO]⁺), and the loss of a chlorine atom (-35 or -37 amu).

Table 3: Expected Mass Spectrometry Peaks for 2-Chloro-6-fluorobenzaldehyde

| m/z Value | Identity | Notes |

| 160 | [M+2]⁺ | Isotopic peak due to ³⁷Cl. |

| 158 | [M]⁺ | Molecular ion peak (³⁵Cl). |

| 157 | [M-H]⁺ | Loss of the aldehydic proton. |

| 129 | [M-CHO]⁺ | Loss of the formyl radical. |

| 94 | [C₆H₃F]⁺ | Subsequent loss of chlorine from the [M-CHO]⁺ fragment. |

This table is based on fundamental mass spectrometry principles and data available for the compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a public crystal structure determination for 2-Chloro-6-fluorobenzaldehyde itself has not been reported. However, the crystal structure of a derivative, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, has been published, confirming the connectivity of the substituted phenyl ring. wikipedia.org

In the absence of a specific crystal structure for 2-Chloro-6-fluorobenzaldehyde, potential intermolecular interactions can be inferred from its structure and from studies of similar molecules. In the solid state, molecules would pack to maximize favorable interactions. Weak C-H···O hydrogen bonds are expected, involving the aldehydic proton or aromatic protons as donors and the aldehydic oxygen as an acceptor.

Furthermore, the presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding, where the electropositive region on one halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atom of a neighboring molecule. Dipole-dipole interactions arising from the polar C=O, C-F, and C-Cl bonds would also play a significant role in the crystal packing.

The conformation of 2-Chloro-6-fluorobenzaldehyde is defined by the orientation of the aldehyde group relative to the benzene ring. Studies on 2-fluorobenzaldehyde (B47322) and 2,6-difluorobenzaldehyde (B1295200) have shown that the planar conformation is generally favored. For 2-substituted benzaldehydes, two planar conformers are possible: O-cis (or syn), where the aldehyde oxygen is on the same side of the C-C bond as the ortho-substituent, and O-trans (or anti), where it is on the opposite side.

For 2-fluorobenzaldehyde, experimental and theoretical studies have shown that the O-trans conformer is significantly more stable, and it is the only one detected in the gas phase. This preference is attributed to the minimization of steric and electrostatic repulsion between the electronegative oxygen and fluorine atoms. It is highly probable that 2-Chloro-6-fluorobenzaldehyde would also predominantly adopt an O-trans conformation in the crystalline state, with the large chlorine and fluorine atoms flanking the aldehyde group, which itself would be oriented to minimize steric hindrance. The molecule is expected to be largely planar to maximize conjugation between the aldehyde group and the aromatic ring.

Theoretical and Computational Chemistry Studies on 2 Fluorobenzal Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the geometric and electronic properties of various organic molecules, including derivatives of benzaldehyde (B42025). researchgate.netbohrium.com

For 2-Fluorobenzal chloride, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. researchgate.net These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters of 2-Fluorobenzal Chloride (Illustrative) This table presents illustrative data based on typical values for similar compounds, as specific calculated data for 2-Fluorobenzal chloride is not readily available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | C-C-F | 118.0 |

| C-Cl | 1.78 | C-C-Cl | 121.5 |

| C=O | 1.21 | C-C=O | 125.0 |

| C-H | 1.09 | H-C-Cl | 110.0 |

These calculations can also elucidate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For 2-Fluorobenzal chloride, FMO analysis can predict its reactivity towards various reagents.

Table 2: Frontier Molecular Orbital Properties of 2-Fluorobenzal Chloride (Illustrative) This table presents illustrative data based on typical values for similar compounds.

| Property | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

The distribution of the HOMO and LUMO across the molecule can also provide insights into the regioselectivity of reactions. For instance, the locations of the highest coefficients of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively. youtube.com

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. cam.ac.uk By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed information about the conformational landscape of a molecule and the time evolution of its structure. mdpi.com

For a molecule like 2-Fluorobenzal chloride, which has a flexible side chain, MD simulations can be used to explore the different possible conformations and their relative stabilities. cam.ac.uk These simulations can reveal the preferred orientations of the benzal chloride group relative to the fluorinated benzene (B151609) ring and how these conformations might influence the molecule's reactivity and interactions with its environment.

The simulations can be performed in various environments, such as in the gas phase or in different solvents, to understand how the surrounding medium affects the conformational preferences. cam.ac.uk This information is crucial for understanding the behavior of 2-Fluorobenzal chloride in different chemical processes.

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystalline solids. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface that partitions the electron density in a crystal among the constituent molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov

The Reduced Density Gradient (RDG) is another tool used to study non-covalent interactions. chemrxiv.orgnih.govchemrxiv.org By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian of the electron density, one can visualize weak interactions in real space. This method can identify and characterize van der Waals interactions, hydrogen bonds, and steric clashes. For 2-Fluorobenzal chloride, RDG analysis can complement Hirshfeld surface analysis by providing a graphical representation of the non-covalent interactions in the system.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Halogenated Compound (Illustrative) This table presents illustrative data based on a similar compound, 4-{2,2-di-chloro-1-[(E)-(4-fluoro-phen-yl)diazen-yl]ethen-yl}- N, N-di-methyl-aniline, as specific data for 2-Fluorobenzal chloride is not available. nih.gov

| Contact Type | Contribution (%) |

| H···H | 33.3 |

| Cl···H/H···Cl | 22.9 |

| C···H/H···C | 15.5 |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. nih.govresearchgate.net Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

For 2-Fluorobenzal chloride, theoretical calculations can be performed to determine its first and second hyperpolarizabilities (β and γ, respectively). These calculations can help in assessing its potential as an NLO material. The presence of a donor-π-acceptor (D-π-A) framework in a molecule can lead to enhanced NLO properties. researchgate.net In 2-Fluorobenzal chloride, the fluorine atom can act as an electron-donating group and the benzal chloride moiety as an electron-withdrawing group, creating a D-π-A system that could give rise to a significant NLO response.

Future Research Directions and Emerging Trends

Catalysis in Benzal Chloride Transformations

The conversion of benzal chlorides to benzaldehydes, primarily through hydrolysis, is a cornerstone industrial process. Future research is intensely focused on developing advanced catalytic systems to overcome the limitations of traditional methods, which often require harsh conditions and generate significant waste.

The hydrolysis of benzal chloride is a well-established industrial method for producing benzaldehyde (B42025). chempedia.info Innovations in this area are moving towards catalyzed processes that are more efficient and environmentally friendly. For instance, vapor-phase catalytic hydrolysis over solid catalysts represents a significant advancement. google.com Catalysts immobilized on supports like activated carbon or alumina (B75360) allow the reaction to proceed with high-temperature water vapor, simplifying the process and making it continuous. google.com This approach avoids the large quantities of acid waste associated with older methods. google.com

Recent developments have also explored phase-transfer catalysis to enhance the hydrolysis of substituted benzyl (B1604629) chlorides, using agents like ionic liquids to facilitate the reaction between the organic substrate and an aqueous phase under milder conditions. Furthermore, photocatalysis is an emerging frontier. Studies on related compounds, such as benzyl chlorides, show that photoredox catalysts can activate C-Cl bonds, suggesting a potential new pathway for transforming 2-fluorobenzal chloride. organic-chemistry.orgacs.org The use of light as a reagent could offer highly selective and energy-efficient transformations under ambient conditions.

Future research will likely concentrate on designing heterogeneous catalysts with high activity and selectivity for the hydrolysis of 2-fluorobenzal chloride. The ortho-fluoro group introduces specific electronic and steric effects that must be considered in catalyst design to achieve high conversion and prevent side reactions. The development of robust photocatalytic systems that can selectively cleave the C-Cl bonds of the dichloromethyl group without affecting the aromatic C-F bond is a particularly promising avenue.

Table 1: Comparison of Catalytic Approaches for Benzal Chloride Hydrolysis

| Catalytic Method | Catalyst Example | Reaction Conditions | Advantages | Challenges for 2-Fluorobenzal Chloride |

| Vapor-Phase Catalysis | Solid acid/base on Alumina/Carbon google.com | High-temperature water vapor google.com | Continuous process, no liquid waste | Catalyst deactivation, optimizing for ortho-fluoro substituent |

| Phase-Transfer Catalysis | Ionic Liquids (e.g., [bmim]BF4) | Biphasic system, mild temperature | Increased reaction rates, easier separation | Catalyst stability and recyclability, substrate-specific optimization |

| Photocatalysis | Iridium or Acridinium-based catalysts organic-chemistry.orgacs.org | Visible light, ambient temperature | High selectivity, energy efficiency | Selectivity between C-Cl and C-F bonds, quantum yield efficiency |

Flow Chemistry and Continuous Processing Approaches

The shift from batch to continuous manufacturing is a dominant trend in the chemical industry, driven by the promise of improved safety, efficiency, and consistency. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or other suitable device, is particularly well-suited for the transformation of 2-fluorobenzal chloride.

The hydrolysis of benzal chloride has been successfully adapted to continuous flow processes, dramatically reducing reaction times from hours to minutes. These systems offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time, which is crucial for maximizing yield and minimizing the formation of impurities. google.comchemicalbook.com For example, using a microchannel reactor for the hydrolysis of benzyl dichloride can achieve a conversion rate of 69.2% with 100% selectivity for benzaldehyde in a fraction of the time required for batch processing.

Applying these principles to 2-fluorobenzal chloride offers significant advantages. The enhanced safety of contained flow systems is a major benefit when handling reactive intermediates. fishersci.com Furthermore, continuous processing facilitates the integration of reaction and purification steps, potentially creating a fully automated synthesis of 2-fluorobenzaldehyde (B47322) from its precursor. Research in this area is focused on optimizing reactor design and finding robust operating conditions that can handle the specific properties of 2-fluorobenzal chloride and the catalysts used in its transformation. google.com The integration of in-line analytical techniques, such as NMR or GC-MS, will be crucial for real-time monitoring and optimization of the continuous process. chemicalbook.com

Exploration of Novel Reactivity Patterns

Beyond its role as a precursor to 2-fluorobenzaldehyde, researchers are exploring new ways to leverage the reactivity of the dichloromethyl group in 2-fluorobenzal chloride for the synthesis of other valuable compounds. The presence of the ortho-fluoro substituent can be exploited to direct novel chemical transformations.

While hydrolysis to the aldehyde is the most common reaction, the dichloromethyl group can participate in other transformations. For instance, Friedel-Crafts-type reactions, where benzal chloride acts as an electrophile to alkylate aromatic rings, are well-known. researchgate.net For 2-fluorobenzal chloride, the electronic influence of the fluorine atom could modulate the reactivity of the benzylic carbocation intermediate, potentially leading to new selective C-C bond-forming reactions.

Emerging research in synergistic catalysis, combining photoredox and transition metal catalysis, has opened up new possibilities for the functionalization of benzylic C-Cl bonds. acs.org These methods could enable the enantioselective coupling of 2-fluorobenzal chloride with various nucleophiles, providing access to a wide range of chiral fluorine-containing molecules that are highly valuable in medicinal chemistry. acs.orgontosight.ai Another area of interest is electroreductive chemistry, which uses electricity to drive reactions, offering a sustainable alternative to chemical reductants for transforming carbonyls and related compounds. acs.org This approach could be adapted for the novel functionalization of the benzal chloride moiety.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the pharmaceutical and fine chemical industries. wjpmr.comrsc.org For 2-fluorobenzal chloride and its derivatives, this translates to a focus on reducing waste, using less hazardous materials, and improving energy efficiency.

A key target for sustainable synthesis is the replacement of hazardous reagents. For example, the synthesis of benzal chlorides often involves the chlorination of toluenes, which can use harsh reagents and produce chlorinated waste. Alternative, greener routes to 2-fluorobenzaldehyde that bypass the need for a chlorinated intermediate like 2-fluorobenzal chloride are being actively explored. These include the direct oxidation of 2-fluorotoluene (B1218778) using environmentally benign oxidants like molecular oxygen over reusable catalysts. rsc.orgorganic-chemistry.org

Another green approach is the use of solvent-free or aqueous reaction media. rsc.org The development of catalysts that are highly active in water for the hydrolysis of 2-fluorobenzal chloride would eliminate the need for organic solvents, significantly improving the environmental profile of the process. rsc.org Furthermore, designing processes based on renewable resources is a long-term goal for the chemical industry. acs.org While not yet directly applied to 2-fluorobenzal chloride, the broader trend of producing aromatic platform chemicals from biomass could eventually provide sustainable pathways to key starting materials like 2-fluorotoluene. acs.org The application of mechanochemistry, where mechanical force induces reactions, also presents a solvent-free, energy-efficient alternative for various organic transformations. wjpmr.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.